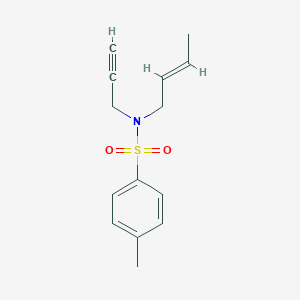
Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a crotyl group, a propargyl group, and a p-toluenesulfonamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- typically involves the reaction of p-toluenesulfonyl chloride with crotylamine and propargylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in pyridine.
Reduction: H2/Ni, H2/Rh, Zn/HCl.
Substitution: Triethylamine, pyridine, sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce the corresponding amines .
Applications De Recherche Scientifique
Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, leading to changes in cell signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Crotyl-N-propargyl-benzenesulfonamide
- N-Crotyl-N-propargyl-methanesulfonamide
- N-Crotyl-N-propargyl-ethanesulfonamide
Uniqueness
Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- is unique due to the presence of the p-toluenesulfonamide moiety, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different sulfonamide groups .
Propriétés
Formule moléculaire |
C14H17NO2S |
|---|---|
Poids moléculaire |
263.36g/mol |
Nom IUPAC |
N-[(E)-but-2-enyl]-4-methyl-N-prop-2-ynylbenzenesulfonamide |
InChI |
InChI=1S/C14H17NO2S/c1-4-6-12-15(11-5-2)18(16,17)14-9-7-13(3)8-10-14/h2,4,6-10H,11-12H2,1,3H3/b6-4+ |
Clé InChI |
IPDXYGGTONIZIR-GQCTYLIASA-N |
SMILES isomérique |
C/C=C/CN(CC#C)S(=O)(=O)C1=CC=C(C=C1)C |
SMILES |
CC=CCN(CC#C)S(=O)(=O)C1=CC=C(C=C1)C |
SMILES canonique |
CC=CCN(CC#C)S(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-({[(2,6-diethylanilino)carbothioyl]amino}carbonyl)benzoyl]-N'-(2,6-diethylphenyl)thiourea](/img/structure/B493245.png)
![5-[(3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino]-2-naphthalenesulfonic acid](/img/structure/B493248.png)
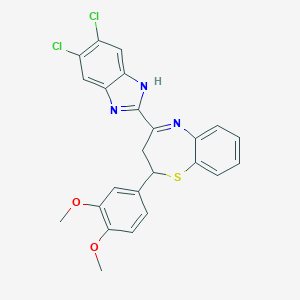
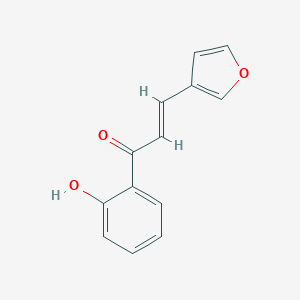
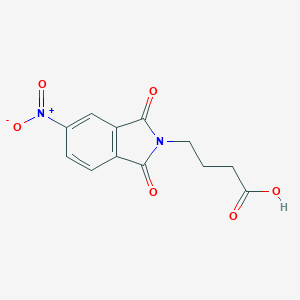
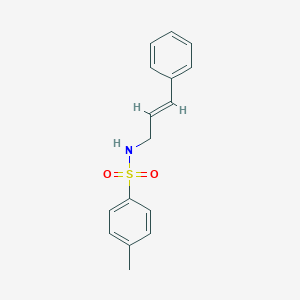
![1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-3-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B493254.png)
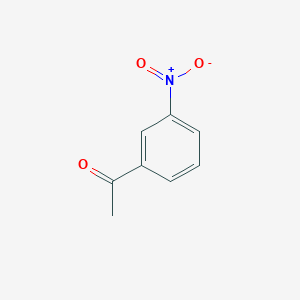
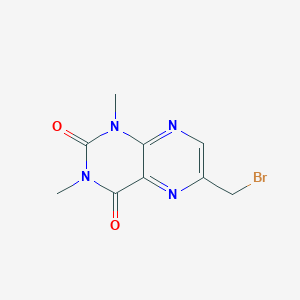
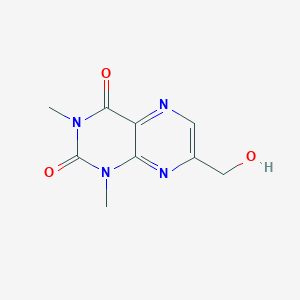
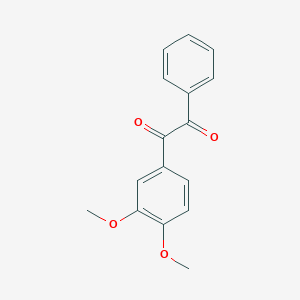
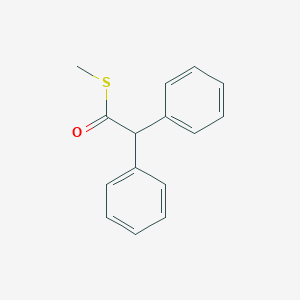
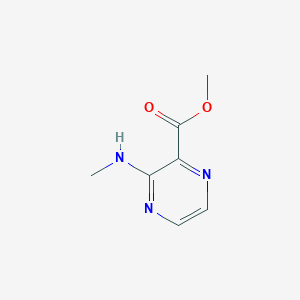
![3-(Ethylamino)-5-methyl-6-[(phenylimino)methyl]-2-pyrazinecarbonitrile](/img/structure/B493275.png)
